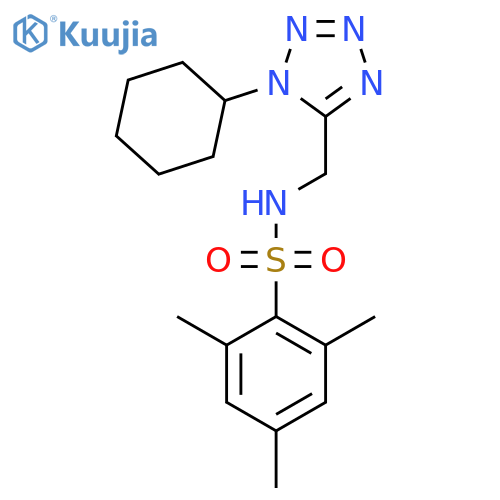

Cas no 920468-50-4 (N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide)

N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide

- 920468-50-4

- AKOS024625976

- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

- F2071-0270

- N-[(1-cyclohexyltetrazol-5-yl)methyl]-2,4,6-trimethylbenzenesulfonamide

- N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide

-

- インチ: 1S/C17H25N5O2S/c1-12-9-13(2)17(14(3)10-12)25(23,24)18-11-16-19-20-21-22(16)15-7-5-4-6-8-15/h9-10,15,18H,4-8,11H2,1-3H3

- InChIKey: PAKDQVQEMXNQOH-UHFFFAOYSA-N

- ほほえんだ: S(C1C(C)=CC(C)=CC=1C)(NCC1=NN=NN1C1CCCCC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 363.17289623g/mol

- どういたいしつりょう: 363.17289623g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 520

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 98.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2071-0270-15mg |

N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide |

920468-50-4 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2071-0270-50mg |

N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide |

920468-50-4 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2071-0270-2μmol |

N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide |

920468-50-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2071-0270-20μmol |

N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide |

920468-50-4 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2071-0270-5mg |

N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide |

920468-50-4 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2071-0270-1mg |

N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide |

920468-50-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2071-0270-4mg |

N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide |

920468-50-4 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2071-0270-10μmol |

N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide |

920468-50-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2071-0270-2mg |

N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide |

920468-50-4 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2071-0270-40mg |

N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide |

920468-50-4 | 90%+ | 40mg |

$140.0 | 2023-05-16 |

N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide 関連文献

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

5. Book reviews

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

Related Articles

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamideに関する追加情報

Professional Introduction to N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide (CAS No. 920468-50-4)

N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide, identified by its CAS number 920468-50-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule represents a novel class of sulfonamide derivatives that have garnered attention due to their unique structural features and potential biological activities. The presence of both a cyclohexyl group and a tetrazole moiety in its molecular framework suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation in drug discovery and development.

The sulfonamide functional group is well-known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In particular, sulfonamides have been extensively studied for their ability to inhibit enzymes and receptors involved in various disease pathways. The incorporation of a tetrazole ring into the sulfonamide structure introduces additional pharmacophoric elements that can modulate the compound's binding affinity and selectivity. Tetrazoles are known for their stability and ability to engage in hydrogen bonding interactions, which can enhance the binding affinity of drug candidates to their target proteins.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. The combination of the cyclohexyl group and the tetrazole moiety in N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide suggests that it may interact with biological targets through multiple non-covalent interactions, including hydrophobic interactions, hydrogen bonding, and π-stacking. These interactions are critical for the compound's efficacy as a drug candidate.

In the context of current research trends, there is growing interest in developing small molecule inhibitors that target protein-protein interactions (PPIs). Sulfonamides have shown promise in this area due to their ability to disrupt PPIs by occupying specific binding pockets on protein surfaces. The structural features of N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide, particularly the tetrazole ring and the sulfonamide group, make it an attractive scaffold for designing PPI inhibitors.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the cyclohexyl group at the 1-position of the tetrazole ring necessitates precise control over reaction conditions to avoid side products. Additionally, the attachment of the sulfonamide moiety at the 5-position of the tetrazole ring requires careful selection of reagents and catalysts to achieve high regioselectivity. Advances in synthetic methodologies have made it possible to construct complex molecules like N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide with greater efficiency and scalability.

The potential biological activity of N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2, 4, 6-trimethylbenzene-

920468-50-4 (N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide) 関連製品

- 2307671-05-0(5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine)

- 2034314-50-4((5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone)

- 484695-43-4(2-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one)

- 2034241-13-7(1-(2-methoxyphenyl)-3-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}urea)

- 86364-79-6(UNDECANE, 11-BROMO-1,1,1-TRIFLUORO-)

- 2138115-93-0(4,4-Dimethyl-3-[(1,2-thiazol-5-yl)methyl]cyclohexan-1-one)

- 2325671-02-9(2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide)

- 138417-35-3(5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol)

- 927822-86-4(N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide)

- 2228265-92-5(3-bromo-2-ethenyl-5-methylthiophene)